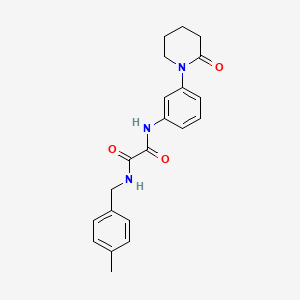

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its potential biological activities.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)14-22-20(26)21(27)23-17-5-4-6-18(13-17)24-12-3-2-7-19(24)25/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNJVCTZDATYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Properties

N1-(4-Methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has the molecular formula C21H23N3O3 and a molecular weight of 365.4 g/mol . The molecule consists of two primary subunits:

- 4-Methylbenzyl group : A toluene-derived aromatic ring with a methyl substituent at the para position.

- 3-(2-Oxopiperidin-1-yl)phenyl group : A meta-substituted phenyl ring bearing a 2-oxopiperidine moiety, introducing both rigidity and hydrogen-bonding capability.

The oxalamide (-NHC(O)C(O)NH-) linker provides conformational flexibility while enabling strong intermolecular interactions.

Synthetic Routes and Methodologies

Stepwise Amide Coupling via Oxalyl Chloride

A widely adopted strategy involves sequential amide bond formation using oxalyl chloride as the oxalate source.

Reaction Scheme

- Monoamide Formation :

$$ \text{4-Methylbenzylamine} + \text{Oxalyl chloride} \rightarrow \text{N-(4-Methylbenzyl)oxalyl chloride} $$ - Second Amide Coupling :

$$ \text{N-(4-Methylbenzyl)oxalyl chloride} + \text{3-(2-Oxopiperidin-1-yl)aniline} \rightarrow \text{Target Compound} $$

Experimental Protocol

- Step 1 : 4-Methylbenzylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (2.2 equiv) is added to scavenge HCl.

- Step 2 : The intermediate monoamide chloride is isolated and reacted with 3-(2-oxopiperidin-1-yl)aniline (1.0 equiv) in tetrahydrofuran (THF) at reflux for 12 hours. The product is crystallized from ethanol/water (3:1).

Yield : 78–85% after purification by column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Synthesis Using Diethyl Oxalate

Diethyl oxalate serves as a milder oxalate precursor, enabling a one-pot procedure under basic conditions.

Reaction Conditions

- Reagents : 4-Methylbenzylamine, 3-(2-oxopiperidin-1-yl)aniline, diethyl oxalate (1.2 equiv), sodium hydride (2.5 equiv).

- Solvent : Dry dimethylformamide (DMF).

- Temperature : 80°C, 24 hours.

Mechanism

Diethyl oxalate undergoes nucleophilic attack by both amines sequentially, with ethanol elimination. Sodium hydride deprotonates the amines, enhancing reactivity.

Yield : 70–76% after recrystallization from acetonitrile.

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method employs resin-bound synthesis to minimize purification steps:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-(2-oxopiperidin-1-yl)aniline.

- Oxalamide Formation : Oxalyl diimidazole (1.5 equiv) is coupled to the resin-bound amine.

- Second Amine Coupling : 4-Methylbenzylamine (2.0 equiv) is added in DMF with HOBt/DIC activation.

- Cleavage : TFA/CH2Cl2 (1:1) liberates the product.

Critical Analysis of Methodologies

Yield Optimization Challenges

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological macromolecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide

- N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)triazole

Uniqueness

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for further research and development.

Biological Activity

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, with the CAS number 941982-68-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23N3O3

- Molecular Weight : 365.4 g/mol

- Structure : The compound features an oxalamide backbone with substituted phenyl and piperidinyl groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It could modulate receptor activities, acting either as an agonist or antagonist depending on the target receptor.

Neuroprotective Effects

There is emerging evidence suggesting that oxalamide derivatives may possess neuroprotective effects. The structural characteristics of this compound could contribute to its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively studied:

- Study on Related Oxalamides : A study focusing on the structure-activity relationship (SAR) of oxalamides revealed that modifications at the piperidine and phenyl rings significantly affected their biological activity, suggesting a similar trend may apply to this compound.

- In Vivo Efficacy : Research involving structurally similar compounds demonstrated notable efficacy in reducing tumor size in animal models, highlighting the therapeutic potential of these classes of compounds.

Q & A

Q. What are the optimal synthetic routes for N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 4-methylbenzylamine with oxalyl chloride derivatives under anhydrous conditions to form the oxalamide backbone.

- Step 2 : Introduction of the 3-(2-oxopiperidin-1-yl)phenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (e.g., reflux at 80–100°C for amidation) and solvent selection (e.g., DMF for solubility, dichloromethane for phase separation) .

Q. How do structural features of this compound influence its physicochemical properties and target interactions?

- 4-Methylbenzyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The methyl group stabilizes aromatic π-π stacking with hydrophobic enzyme pockets .

- 2-Oxopiperidin-1-yl moiety : Introduces conformational rigidity, potentially favoring binding to proteases or kinases via hydrogen bonding with the carbonyl group .

- Oxalamide core : Acts as a bioisostere for peptide bonds, enabling mimicry of natural substrates in enzyme inhibition assays . Structural validation requires NMR (¹H/¹³C) for regiochemistry confirmation and mass spectrometry (HRMS) for molecular weight verification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., variable IC₅₀ values across assays)?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize inter-lab variability .

- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners .

- Metabolic stability tests : Compare activity in hepatocyte models (e.g., HepG2) vs. cell-free systems to assess if metabolite interference explains discrepancies .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, serum concentration) impacting activity .

Q. How can researchers design in vitro assays to elucidate the compound’s mechanism of action, particularly its potential as a kinase or protease inhibitor?

- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., FITC-labeled ATP) to measure displacement in dose-response studies .

- Protease inhibition : Employ FRET-based substrates (e.g., Dabcyl-Edans) to monitor cleavage inhibition in real-time kinetic assays .

- Structural studies : Co-crystallize the compound with target enzymes (e.g., RSK2 kinase) for X-ray diffraction analysis, identifying key binding residues .

- Pathway analysis : Integrate RNA-seq data from treated vs. untreated cells to map downstream signaling effects (e.g., MAPK pathway modulation) .

Q. What computational methods are effective in predicting off-target interactions and optimizing selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against human kinome or protease databases, prioritizing targets with ΔG < −8 kcal/mol .

- Machine learning : Train random forest models on ChEMBL bioactivity data to predict polypharmacology risks .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify residues contributing to off-target binding .

Methodological Guidance

Q. Which analytical techniques are critical for assessing the compound’s stability under physiological conditions?

- HPLC-DAD : Monitor degradation products at 254 nm in PBS (pH 7.4) over 72 hours, with >90% stability indicating suitability for in vivo studies .

- LC-MS/MS : Quantitate plasma protein binding using equilibrium dialysis and validate with a triple-quadrupole MS (LOQ = 1 ng/mL) .

- DSC/TGA : Determine thermal decomposition profiles (onset >200°C suggests solid-state stability) .

Q. How can researchers validate the compound’s cellular uptake and subcellular localization?

- Fluorescent tagging : Synthesize a BODIPY-labeled analog and track localization via confocal microscopy (e.g., lysosomal co-staining with LysoTracker) .

- ICP-MS : Quantitate intracellular concentrations using a ¹³C-labeled internal standard .

- Subcellular fractionation : Isolate mitochondria/cytosol via differential centrifugation and measure compound distribution via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.